molecular formula C19H17ClN2O4 B5158888 N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine

N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine

Cat. No. B5158888
M. Wt: 372.8 g/mol
InChI Key: WLYXJMZQUZYZPO-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, commonly known as CBAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CBAA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Mechanism of Action

CBAA exerts its pharmacological effects by inhibiting N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which is responsible for the degradation of GLP-1 and GIP. By inhibiting this compound, CBAA increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in improved glucose control in individuals with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
CBAA has been shown to effectively lower blood glucose levels in animal models of type 2 diabetes mellitus. It has also been shown to improve insulin sensitivity and reduce inflammation. CBAA has been investigated for its potential anti-cancer properties, with studies showing that it inhibits the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

CBAA is a potent and selective inhibitor of N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism. However, CBAA has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on CBAA. One area of interest is the development of CBAA analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of CBAA as a potential therapeutic agent for other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of CBAA and its effects on glucose metabolism and other physiological processes.

Synthesis Methods

The synthesis of CBAA involves the reaction of 2-chlorobenzoyl chloride with glycine methyl ester, followed by the reaction of the resulting compound with phenylacrylic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

CBAA has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to effectively lower blood glucose levels by inhibiting N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which increases the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). CBAA has also been investigated for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

3-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-15-9-5-4-8-14(15)18(25)22-16(12-13-6-2-1-3-7-13)19(26)21-11-10-17(23)24/h1-9,12H,10-11H2,(H,21,26)(H,22,25)(H,23,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYXJMZQUZYZPO-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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